molecular formula C14H12N2OS B5499073 N-(2-cyanophenyl)-5-ethyl-3-thiophenecarboxamide

N-(2-cyanophenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No. B5499073
M. Wt: 256.32 g/mol
InChI Key: GMWLRXYPVBGLEH-UHFFFAOYSA-N
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Description

“N-(2-Cyanophenyl)picolinamide” is a compound with a molecular weight of 223.23 . It’s a solid substance .


Synthesis Analysis

There are several methods for synthesizing compounds similar to “N-(2-cyanophenyl)-5-ethyl-3-thiophenecarboxamide”. For instance, “N-(2-cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by reacting with sulfuryl chloride or gaseous chlorine in an inert solvent .


Molecular Structure Analysis

The molecular structure of “N-(2-Cyanophenyl)picolinamide” is represented by the linear formula C13H9N3O .


Chemical Reactions Analysis

Cyanoacetamides, which are related to your compound, are polyfunctional compounds possessing both electrophilic and nucleophilic properties . They have been used to design different heterocyclic moieties with different ring sizes .


Physical And Chemical Properties Analysis

“N-(2-Cyanophenyl)picolinamide” is a solid substance stored at room temperature . Its molecular weight is 223.23 .

Mechanism of Action

While the mechanism of action for “N-(2-cyanophenyl)-5-ethyl-3-thiophenecarboxamide” is not known, a related compound, Perampanel, is known to decrease neuronal excitation by non-competitive inhibition of the AMPA receptor .

Safety and Hazards

While specific safety and hazard information for “N-(2-cyanophenyl)-5-ethyl-3-thiophenecarboxamide” is not available, related compounds have safety precautions. For example, “N-(2-cyanophenyl)benzamide” should be handled with care to avoid dust formation and inhalation .

Future Directions

Research is ongoing to synthesize new compounds and understand their properties and potential applications . For instance, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro anticancer activity .

properties

IUPAC Name

N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-12-7-11(9-18-12)14(17)16-13-6-4-3-5-10(13)8-15/h3-7,9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWLRXYPVBGLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide

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